(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate
Description
Molecular Formula and Atomic Composition
(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate possesses the molecular formula C₁₀H₁₈FNO₂, indicating a composition of ten carbon atoms, eighteen hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight of this compound is consistently reported as 203.25-203.26 grams per mole across multiple databases, with the monoisotopic mass calculated as 203.132157. This molecular composition reflects the integration of several key structural elements: a five-membered heterocyclic pyrrolidine ring containing nitrogen, a fluorinated carbon substituent, and a bulky tert-butyl ester functionality.
The atomic distribution within the molecule reveals interesting characteristics regarding its electronic structure and potential intermolecular interactions. The presence of a single fluorine atom introduces significant electronegativity differences within the molecular framework, while the two oxygen atoms in the carboxylate ester group provide additional sites for hydrogen bonding and dipole interactions. The nitrogen atom within the pyrrolidine ring contributes to the compound's basic character, although this basicity is modulated by the electron-withdrawing carboxylate substituent attached to the nitrogen.
| Atomic Component | Count | Percentage by Mass |
|---|---|---|
| Carbon | 10 | 59.1% |
| Hydrogen | 18 | 8.9% |
| Oxygen | 2 | 15.7% |
| Nitrogen | 1 | 6.9% |
| Fluorine | 1 | 9.3% |
Stereochemical Configuration and Chirality
The stereochemical aspects of this compound are defined by the presence of one stereogenic center located at the 2-position of the pyrrolidine ring. This asymmetric carbon atom is bonded to four different substituents: the fluoromethyl group, two hydrogen atoms of the pyrrolidine ring, and the nitrogen atom bearing the carboxylate substituent. The absolute configuration is designated as R according to Cahn-Ingold-Prelog priority rules, indicating the spatial arrangement of substituents around the chiral center.
The three-dimensional structure of this compound exhibits significant conformational constraints due to the cyclic nature of the pyrrolidine ring. The five-membered ring adopts envelope or twist conformations that influence the overall molecular geometry and the relative positioning of the fluoromethyl substituent. The fluoromethyl group, being relatively small but highly electronegative, creates a distinct steric and electronic environment that affects both intramolecular and intermolecular interactions.
Chirality plays a crucial role in determining the compound's physical properties and chemical behavior. The R-configuration imparts specific optical rotation characteristics, making the compound optically active with the ability to rotate plane-polarized light. The stereochemical purity of the compound is critical for applications requiring enantiomeric excess, as the presence of the S-enantiomer would result in different biological and chemical properties.
Structural Features: Pyrrolidine Core, Fluoromethyl Substituent, and tert-Butyl Carboxylate
The pyrrolidine core of this compound constitutes a saturated five-membered heterocyclic ring containing one nitrogen atom. This structural motif is widely encountered in natural products and pharmaceutically active compounds, contributing to the molecule's potential biological relevance. The pyrrolidine ring exhibits characteristic conformational flexibility, with the ring typically adopting puckered conformations to minimize torsional strain. The nitrogen atom within the ring system serves as the attachment point for the bulky tert-butyl carboxylate group, which significantly influences the compound's steric profile.
The fluoromethyl substituent represents a strategically important structural element that introduces unique properties to the molecule. Fluorine substitution is known to modulate lipophilicity, metabolic stability, and binding affinity in biological systems. The carbon-fluorine bond is highly polarized due to fluorine's exceptional electronegativity, creating a significant dipole moment that affects the compound's overall polarity and intermolecular interactions. The fluoromethyl group's positioning at the 2-position of the pyrrolidine ring places it in close proximity to the nitrogen atom, potentially influencing the electronic environment of the heterocycle.
The tert-butyl carboxylate functionality serves multiple roles within the molecular architecture. Primarily, it functions as a protecting group for the nitrogen atom, preventing unwanted reactions during synthetic transformations. The bulky tert-butyl group creates significant steric hindrance around the nitrogen center, influencing the compound's conformational preferences and reactivity patterns. The ester carbonyl group provides additional hydrogen bond accepting capability and contributes to the compound's overall polarity.
| Structural Feature | Characteristics | Impact on Properties |
|---|---|---|
| Pyrrolidine Core | 5-membered N-heterocycle | Conformational flexibility, basicity |
| Fluoromethyl Group | Electronegative, polar | Enhanced dipole moment, metabolic stability |
| tert-Butyl Ester | Bulky, protecting group | Steric hindrance, solubility modulation |
Analytical Data: Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, and Infrared Characterization
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns that reflect the molecule's electronic environment. The pyrrolidine ring protons typically appear as complex multiplets in the aliphatic region between 1.5 and 4.0 parts per million, with the proton at the stereogenic center showing distinct coupling patterns due to its unique chemical environment.
The fluoromethyl protons exhibit characteristic behavior in Nuclear Magnetic Resonance spectroscopy, appearing as a doublet due to coupling with the fluorine atom. This fluorine-proton coupling typically manifests with a coupling constant of approximately 45-50 hertz, providing diagnostic information for structural confirmation. The tert-butyl ester group contributes a distinctive singlet around 1.4-1.5 parts per million, integrating for nine protons and serving as an easily identifiable structural marker.
Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information, with the carbonyl carbon of the ester group appearing in the characteristic downfield region around 155-160 parts per million. The fluoromethyl carbon shows distinctive coupling to the fluorine atom, appearing as a doublet with a large coupling constant. The pyrrolidine ring carbons provide multiple signals in the aliphatic region, with the stereogenic carbon at the 2-position showing characteristic chemical shift values influenced by both the nitrogen atom and the fluoromethyl substituent.
Mass spectrometry analysis of this compound yields the molecular ion peak at mass-to-charge ratio 203, corresponding to the molecular weight of the compound. Fragmentation patterns typically show loss of the tert-butyl group (mass 57) and subsequent decomposition of the remaining pyrrolidine derivative. The presence of fluorine in the molecule can be confirmed through isotope pattern analysis and characteristic fragmentation involving carbon-fluorine bond cleavage.
Infrared spectroscopy provides valuable functional group identification for this compound. The carbonyl stretch of the carboxylate ester appears as a strong absorption band around 1700-1750 wavenumbers, characteristic of ester functionality. Carbon-hydrogen stretching vibrations from the aliphatic portions of the molecule contribute to absorptions in the 2800-3000 wavenumber region. The carbon-fluorine bond, being highly polar, generates characteristic stretching vibrations in the 1000-1400 wavenumber region, providing confirmation of fluorine incorporation.
| Analytical Technique | Key Observations | Diagnostic Value |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Fluoromethyl doublet, tert-butyl singlet | Structural confirmation, stereochemistry |
| ¹³C Nuclear Magnetic Resonance | Carbonyl signal, fluorinated carbon | Electronic environment, connectivity |
| Mass Spectrometry | Molecular ion 203, characteristic fragments | Molecular weight, composition |
| Infrared Spectroscopy | Carbonyl stretch, carbon-fluorine vibrations | Functional group identification |
Properties
IUPAC Name |
tert-butyl (2R)-2-(fluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAOXBZSEABMKT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701136522 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(fluoromethyl)-, 1,1-dimethylethyl ester, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701136522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464137-21-0 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(fluoromethyl)-, 1,1-dimethylethyl ester, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464137-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(fluoromethyl)-, 1,1-dimethylethyl ester, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701136522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate with a chiral catalyst to obtain the desired enantiomer . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high enantioselectivity .
Industrial Production Methods
Industrial production methods for ®-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
®-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the target . The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparison with Similar Compounds
The following analysis compares (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate with structurally or functionally analogous pyrrolidine derivatives, focusing on substituents, stereochemistry, and applications.
Structural Analogs: Fluorinated Pyrrolidines
Key Observations :
- Fluorination Impact: Monofluorination (as in the target compound) balances lipophilicity and metabolic stability, whereas difluorinated analogs (e.g., 2-(difluoromethyl)) may improve solubility but introduce synthetic complexity .
- Hybrid Structures : Pyridine-pyrrolidine hybrids () exhibit distinct electronic properties due to aromatic pyridine rings, contrasting with the purely aliphatic nature of the target compound .
Functional Analogs: Boron-Containing Derivatives
Key Observations :
- Reactivity : Boronate esters (e.g., Compound 28, ) enable cross-coupling reactions, unlike the target compound, which is tailored for stability rather than reactivity .
- Pharmacological Potential: Bromo-fluorophenyl derivatives (Compound 29) suggest applications in radiopharmaceuticals, contrasting with the target compound’s neurological focus .
Key Observations :
- Safety Risks : Azidomethyl derivatives () pose explosion hazards, whereas the fluoromethyl group in the target compound offers safer handling .
Biological Activity
(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, cellular effects, and implications in various biochemical pathways.
Overview
This compound is characterized by its chiral configuration, which plays a critical role in its biological activity. The presence of the fluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing its efficacy as a therapeutic agent.
Target Interactions
Pyrrolidine derivatives, including this compound, are known to interact with multiple biological targets. These interactions can lead to significant alterations in cellular processes:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes by binding to their active sites. This can result in conformational changes that affect enzyme catalytic activity.
- Gene Expression : It has been observed that this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting cellular metabolism and function.
Biochemical Pathways
The compound is implicated in various biochemical pathways, influencing metabolic flux by altering the activity of key enzymes involved in these pathways. Such interactions can lead to significant changes in metabolite levels and overall cellular homeostasis.
Cellular Effects
The biological activity of this compound extends to its effects on different cell types:
- Cell Proliferation : Studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. For instance, similar pyrrolidine derivatives have shown significant inhibition of breast cancer cell lines (MDA-MB-231) and pancreatic ductal adenocarcinoma cells .
- Cell Signaling : The compound may modulate key signaling pathways, affecting processes such as apoptosis and cell migration. This modulation can be concentration-dependent, where lower doses may enhance beneficial effects while higher doses could lead to toxicity .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Case Studies
In a study examining the binding and cellular activity of pyrrolidinone compounds, derivatives similar to this compound were evaluated for their ability to inhibit cell proliferation and migration. Results indicated that specific structural features were crucial for their biological efficacy, suggesting that further modifications could enhance therapeutic potential .
Q & A
Q. What are the key physicochemical properties of (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, and how do they influence experimental design?
Answer: While direct data for the fluoromethyl derivative is limited, analogs like the bromomethyl variant (tert-butyl (R)-2-(bromomethyl)pyrrolidine-1-carboxylate) provide insights:
- LogP : ~2.7 (indicates moderate lipophilicity, relevant for solubility in organic phases) .
- PSA : ~29.5 Ų (polar surface area affects membrane permeability) .
- Boiling point : ~300°C (suggests thermal stability under standard reaction conditions) .
- Density : ~1.313 g/cm³ (useful for solvent selection in extractions).
Q. Methodological Considerations :
Q. What synthetic routes are available for preparing this compound?
Answer: Synthesis often involves functionalization of pyrrolidine precursors:
Boc Protection : Start with (R)-2-(fluoromethyl)pyrrolidine, react with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, triethylamine) in dichloromethane .
Fluoromethyl Introduction : Substitute bromine in tert-butyl (R)-2-(bromomethyl)pyrrolidine-1-carboxylate via nucleophilic fluorination (e.g., KF/18-crown-6 in DMF) .
Q. Purification :
- Use column chromatography with ethanol/chloroform (1:10) for intermediates .
- Confirm enantiomeric purity via chiral HPLC or optical rotation ([α]²⁵D measurements) .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be ensured during asymmetric synthesis of this compound?
Answer:
- Chiral Auxiliaries : Use (R)-pyrrolidine precursors with established stereochemistry. For example, tert-butyl (R)-2-(aminomethyl)pyrrolidine-1-carboxylate has been used in organocatalyst synthesis, requiring rigorous NMR and HRMS validation .
- Kinetic Resolution : Monitor reactions with chiral columns (e.g., Chiralpak AD-H) to detect racemization.
- Contradiction Alert : Fluorine’s electronegativity may alter reaction kinetics compared to bromine analogs, necessitating adjusted catalyst loadings or temperatures .
Q. What analytical methods resolve discrepancies in reported yields for fluorinated pyrrolidine derivatives?
Answer: Yield variations often arise from:
- Purification Efficiency : Compare column chromatography solvents (e.g., ethanol/chloroform vs. ethyl acetate/hexane) .
- Reaction Monitoring : Use TLC (Rf tracking) and LC-MS to identify side products (e.g., de-Boc products or fluoromethyl hydrolysis).
Q. Case Study :
- tert-Butyl (S)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate synthesis achieved 78% yield via hydrogenation, but fluoromethyl analogs may require inert atmospheres to prevent HF formation .
Q. How does the fluoromethyl group impact the compound’s stability under storage or reaction conditions?
Answer:
- Hydrolytic Stability : Fluorine’s strong C-F bond enhances stability compared to bromine, but acidic/alkaline conditions may cleave the Boc group. Store at -20°C under nitrogen .
- Thermal Stability : DSC analysis of analogs shows decomposition >200°C, but fluoromethyl derivatives may exhibit unique exotherms; validate via TGA .
Q. What role does this compound play in medicinal chemistry or organocatalysis?
Answer:
Q. Synthetic Example :
- tert-Butyl (R)-2-(aminomethyl)pyrrolidine-1-carboxylate was coupled with aldehydes to form organocatalysts with >90% ee .
Data Contradiction Analysis
Q. Why do reported LogP values vary between fluorinated and brominated pyrrolidine derivatives?
Answer:
Q. How do competing reaction pathways affect the synthesis of fluoromethyl analogs?
Answer:
- Side Reactions : Fluoride ions may act as bases, leading to elimination (e.g., pyrrolidine ring opening). Mitigate via low-temperature reactions (-20°C) and anhydrous conditions .
- Byproduct Identification : Use 19F NMR to detect fluorinated impurities, which are absent in bromine routes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
